![molecular formula C22H17NO4 B2729948 [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate CAS No. 568573-46-6](/img/structure/B2729948.png)
[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as benzamides and is commonly used as a building block in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells, such as enzymes, receptors, or nucleic acids. The exact nature of these interactions and the resulting biochemical and physiological effects are still under investigation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on the specific application and the target of the compound. For example, in the synthesis of anticancer agents, the compound may induce cell death by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and proliferation. In the synthesis of antibiotics, the compound may inhibit bacterial cell wall synthesis or interfere with bacterial DNA replication. The exact biochemical and physiological effects of this compound in different applications are still being explored.
Advantages and Limitations for Lab Experiments
One advantage of using [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate in lab experiments is its versatility as a building block in the synthesis of various biologically active compounds. The compound is also relatively easy to synthesize and purify, making it a convenient starting material for many applications. However, one limitation of using this compound is its potential toxicity and the need for appropriate safety precautions when handling the compound.
Future Directions
There are many possible future directions for the study of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate. One area of interest is the development of new synthetic methods for the compound and its derivatives, which could lead to the discovery of new biologically active compounds. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives, which could provide insights into the design of more effective drugs and therapies. Finally, the use of this compound in biosensing and bioimaging applications is an area of growing interest, and further research in this area could lead to the development of new diagnostic tools and imaging agents.
Synthesis Methods
The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate involves the reaction of 4-formylbenzoic acid with 2-phenylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate has been used in various scientific research applications, including the synthesis of biologically active compounds such as anticancer agents, antibiotics, and antiviral agents. The compound has also been used as a ligand in the preparation of metal complexes for catalytic and sensing applications. In addition, this compound has been used as a starting material for the synthesis of fluorescent dyes for bioimaging and biosensing applications.
properties
IUPAC Name |
[2-oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-14-16-10-12-18(13-11-16)22(26)27-15-21(25)23-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMRFJDRDHQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
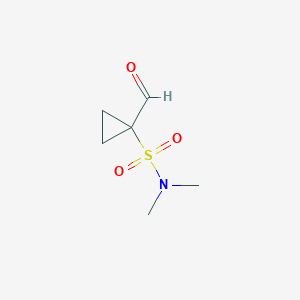
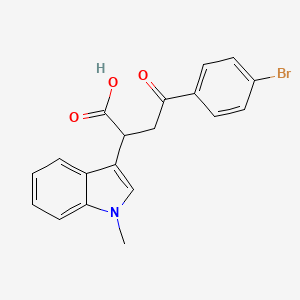
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)
![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)
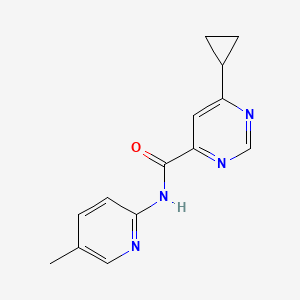
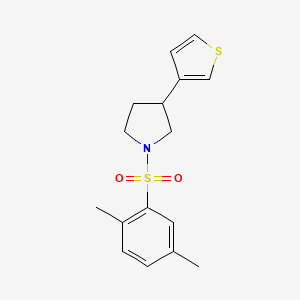
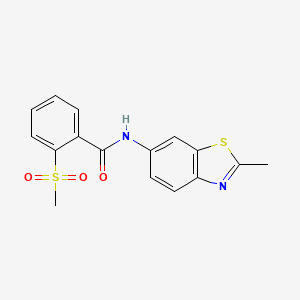

![3-oxo-N-phenethyl-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2729888.png)